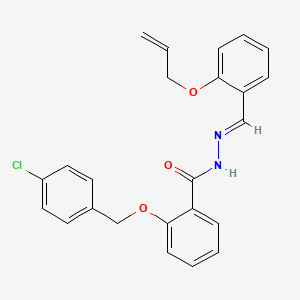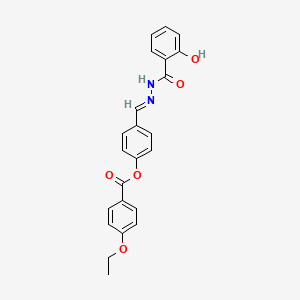
N'-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is a synthetic organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide typically involves a multi-step process:
Formation of the Hydrazide Intermediate: This step involves the reaction of 2-((4-chlorobenzyl)oxy)benzoic acid with hydrazine hydrate under reflux conditions to form the corresponding hydrazide.
Condensation Reaction: The hydrazide intermediate is then reacted with 2-(allyloxy)benzaldehyde in the presence of an acid catalyst, such as acetic acid, to form the final product, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allyloxy or chlorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide could be explored for its potential therapeutic properties
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and structural features make it a versatile component in various industrial applications.
Mécanisme D'action
The mechanism of action of N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(2-(Methoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Ethoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
- N’-(2-(Propoxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide
Uniqueness
N’-(2-(Allyloxy)benzylidene)-2-((4-chlorobenzyl)oxy)benzohydrazide is unique due to the presence of the allyloxy group, which can undergo additional reactions compared to methoxy, ethoxy, or propoxy analogs
Propriétés
Numéro CAS |
765901-32-4 |
|---|---|
Formule moléculaire |
C24H21ClN2O3 |
Poids moléculaire |
420.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-prop-2-enoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H21ClN2O3/c1-2-15-29-22-9-5-3-7-19(22)16-26-27-24(28)21-8-4-6-10-23(21)30-17-18-11-13-20(25)14-12-18/h2-14,16H,1,15,17H2,(H,27,28)/b26-16+ |
Clé InChI |
IOCUEQPIGHTLPE-WGOQTCKBSA-N |
SMILES isomérique |
C=CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C=CCOC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12015643.png)
![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12015652.png)

![N-[4-(dimethylamino)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015654.png)

![(3Z)-3-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12015686.png)

![(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015692.png)
![(5E)-5-benzylidene-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015693.png)

![(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(1-methyl-1H-benzimidazol-2-yl)-2-propenenitrile](/img/structure/B12015704.png)
![1-[2-(Diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015705.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
